N-(2-ethoxyphenyl)benzenesulfonamide
Description
Properties
CAS No. |
160878-29-5 |
|---|---|
Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-2-18-14-11-7-6-10-13(14)15-19(16,17)12-8-4-3-5-9-12/h3-11,15H,2H2,1H3 |
InChI Key |
ZJPGVRKOVQRPHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Aqueous-Mediated Nucleophilic Substitution
Standard Procedure for Sulfonamide Formation
The primary synthesis route involves reacting equimolar quantities of 2-phenitidine (10.0 mmol, 1.43 mL) and benzenesulfonyl chloride (10.0 mmol, 1.27 mL) in 25 mL of water. Key steps include:
- pH Control : The suspension is adjusted to pH 9.0 using aqueous sodium hydroxide or potassium carbonate to deprotonate the amine group, enhancing nucleophilicity.
- Reaction Monitoring : The mixture is stirred at room temperature for 2 hours, with reaction completion verified via thin-layer chromatography (TLC).
- Precipitation : Concentrated HCl is added to lower the pH to 2.0, precipitating the product.
- Purification : The crude product is filtered, washed with distilled water, and recrystallized from methanol to yield colorless crystals.
Table 1: Reaction Parameters and Yield
| Parameter | Value | Source |
|---|---|---|
| Reactants | 2-Phenitidine, Benzenesulfonyl chloride | |
| Solvent | Water | |
| pH Range | 9.0 (reaction), 2.0 (precipitation) | |
| Reaction Time | 2 hours | |
| Yield | 89% | |
| Melting Point | 88°C |
Mechanistic Insights
The reaction proceeds via a two-step nucleophilic acyl substitution:
- Deprotonation : The amine group of 2-phenitidine attacks the electrophilic sulfur in benzenesulfonyl chloride, facilitated by the basic medium.
- Elimination : Chloride ion is expelled, forming the sulfonamide bond. The aqueous medium minimizes side reactions, such as hydrolysis of benzenesulfonyl chloride, by maintaining optimal pH.
Alternative Solvent Systems and Optimization
Structural Characterization
Comparative Analysis of Synthetic Routes
Aqueous vs. Organic Solvent Methods
| Criteria | Aqueous Method | DMF Method |
|---|---|---|
| Yield | 89% | ≤75% |
| Purity | High (recrystallization) | Moderate (requires chromatography) |
| Scalability | Suitable for industrial scale | Limited by solvent cost |
| Environmental Impact | Low (water-based) | High (DMF toxicity) |
Industrial Applications and Modifications
N-(2-Ethoxyphenyl)benzenesulfonamide serves as a precursor for brominated derivatives, such as N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide, which exhibit enhanced cholinesterase inhibition. Bromination involves dissolving the parent compound in glacial acetic acid and treating with liquid bromine (2 mL per 2 g substrate) at room temperature for 2 hours.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted sulfonamides
Scientific Research Applications
Scientific Research Applications
N-(2-ethoxyphenyl)benzenesulfonamide and its derivatives have been evaluated for their biological activities, particularly as enzyme inhibitors. Studies indicate that these compounds exhibit significant inhibitory effects on various enzymes, including acetylcholinesterase and lipoxygenase, which are important targets in treating conditions like Alzheimer's disease and inflammatory disorders. The structure-activity relationship shows that minor modifications can lead to substantial changes in biological efficacy.
This compound finds applications primarily in medicinal chemistry due to its biological activity as an enzyme inhibitor. Its derivatives are explored for potential use in:
- Treating Alzheimer's disease this compound derivatives show inhibitory effects on acetylcholinesterase, making them potential candidates for treating Alzheimer's disease.
- Treating inflammatory disorders These compounds also inhibit lipoxygenase, suggesting their potential in treating inflammatory disorders.
- Potential use in the treatment or prophylaxis of certain CNS disorders such as anxiety, depression, epilepsy, obsessive-compulsive disorders, migraine, cognitive memory disorders (e.g. Alzheimer's disease age-related cognitive decline and mild cognitive impairment), Parkinson's Disease ADHD (Attention Deficit Disorder/Hyperactivity Syndrome) .
- Sleep disorders including disturbances of Circadian rhythm .
- Feeding disorders such as anorexia and bulimia .
- Panic attacks withdrawal from drug abuse such as cocaine, ethanol, nicotine, and benzodiazepines .
- Schizophrenia disorders associated with spinal trauma and/or head injury such as hydrocephalus and certain GI (gastrointestinal) disorders such as IBS (Irritable Bowel Syndrome) .
Other Benzenesulfonamide Applications
Other benzenesulfonamide derivatives also have a range of applications:
- Aryl thiazolone–benzenesulfonamides have been synthesized and studied for their carbonic anhydrase IX inhibitory effect .
- N-(2-Methoxyphenyl)-2-((4-nitrophenyl)thio)benzenesulfonamide is another benzenesulfonamide derivative .
- Sulfonamides are considered pharmacologically significant compounds and are present in a variety of biologically active molecules responsible for antimicrobial activity . Many chemotherapeutic sulfonamide derivatives are widely used as antibacterial and antiviral agents . Sulfonamides have shown multiple applications in biological systems such as anticancer, anticonvulsant, antidiuretics, anti-inflammatory, hypoglycemic, insulin releasing, carbonic anhydrase inhibitors, and HIV protease inhibitors .
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various physiological effects, such as diuresis and reduced intraocular pressure .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)benzenesulfonamide
- N-(2-chlorophenyl)benzenesulfonamide
- N-(2-bromophenyl)benzenesulfonamide
Uniqueness
N-(2-ethoxyphenyl)benzenesulfonamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(2-ethoxyphenyl)benzenesulfonamide, and how can reaction efficiency be maximized?
- Answer : The compound is synthesized via nucleophilic substitution by reacting benzenesulfonyl chloride with 2-phenitidine (2-ethoxyaniline) under basic conditions (e.g., aqueous NaOH) at room temperature. Stirring for 6–8 hours yields the product in 89% efficiency . Key steps include maintaining a pH >10 to deprotonate the amine and using dichloromethane as a solvent for efficient extraction.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Answer :
- IR Spectroscopy : Key peaks include:
- 3430 cm⁻¹ (N-H stretch of sulfonamide),
- 1341 cm⁻¹ (asymmetric S=O stretch),
- 1258 cm⁻¹ (C-O stretch of ethoxy group) .
- EIMS : Molecular ion at m/z 277 [M]⁺, with fragmentation patterns such as m/z 232 [M-OC₂H₅]⁺ and m/z 141 [C₆H₅SO₂]⁺ confirming the sulfonamide backbone .
Q. What preliminary biological screening approaches are suitable for assessing the bioactivity of this compound?
- Answer : Antimicrobial assays (e.g., agar diffusion or microbroth dilution) against Gram-positive/negative bacteria and fungi are standard. Comparative studies with structurally similar sulfonamides (e.g., pyridinyl or pyrimidinyl derivatives) can highlight substituent effects on activity .
Advanced Research Questions
Q. How do crystallographic studies resolve ambiguities in the conformational dynamics of this compound derivatives?
- Answer : Single-crystal X-ray diffraction reveals:
- Bond Geometry : S-N bond lengths (~1.63 Å) and torsional angles between the ethoxyphenyl and benzenesulfonamide moieties.
- Intermolecular Interactions : N-H···O and O-H···O hydrogen bonds stabilize crystal packing, as observed in analogues like N-(4-hydroxyphenyl)benzenesulfonamide .
- Methodology : Crystals are grown via slow evaporation in ethanol/water, and data collected at 100 K with Mo-Kα radiation .
Q. What contradictions exist in reported biological activity data for sulfonamide derivatives, and how can they be addressed experimentally?
- Answer : Discrepancies in antimicrobial potency (e.g., variable MIC values) may arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) vs. electron-donating groups (e.g., OCH₃) altering cellular uptake .
- Assay Variability : Standardize protocols (e.g., CLSI guidelines) and use positive controls (e.g., doxorubicin) to normalize results .
Q. How does N-alkylation impact the physicochemical and pharmacological properties of this compound?
- Answer :
- IR Shifts : N-alkylation replaces the N-H stretch (3430 cm⁻¹) with N-R vibrations (~3450–3488 cm⁻¹) .
- Lipophilicity : Alkyl chains (e.g., pentyl or allyl) increase logP, enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic Stability : Methyl or ethyl groups may slow hepatic clearance compared to unsubstituted derivatives .
Data Contradiction Analysis
Q. Why do structurally similar sulfonamides exhibit divergent bioactivity profiles despite shared core motifs?
- Answer : Differences arise from:
- Steric Effects : Bulky substituents (e.g., hexynyl in 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) hinder target binding .
- Electronic Effects : Electron-deficient aromatic rings (e.g., nitro groups) enhance electrophilic interactions with microbial enzymes .
- Methodological Notes : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell screening) .
Methodological Recommendations
Q. What strategies optimize the refinement of X-ray diffraction data for sulfonamide derivatives?
- Answer : Use SHELXL for small-molecule refinement:
Q. How can researchers mitigate synthetic challenges in N-alkylation of sulfonamides?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
